

Technical Guide: NCI126224 (CAS No. 65974-52-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NCI126224, also known as dimethyl 2-[(2-nitrophenyl)methylene]propanedioate, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3][4] It has demonstrated potent anti-inflammatory properties by suppressing the production of key inflammatory mediators. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and methodologies for studying **NCI126224**.

Chemical and Physical Properties

NCI126224 is a solid, white to off-white in color, with a molecular formula of C₁₂H₁₁NO₆ and a molecular weight of 265.22 g/mol .[2][3][5][6] It is soluble in chloroform and methanol.[2][4]



Property	Value	Source	
CAS Number	65974-52-9	[1][2][3][4][5]	
Molecular Formula	C12H11NO6	[2][3][5][6]	
Molecular Weight	265.22 g/mol	[2][3][5][6]	
Appearance	Solid, white to off-white	[1]	
Purity	≥98%	[2][4]	
Solubility	Soluble in Chloroform and Methanol	[2][4]	
Storage	Store at -20°C	[1][2][4]	
SMILES	O=C(/C(C(OC)=O)=C\C1=C(INVALID-LINK =O)C=CC=C1)OC	/ALID-LINK [1]	
InChI	InChI=1S/C12H11NO6/c1-18- 11(14)9(12(15)19-2)7-8-5-3-4- 6-10(8)13(16)17/h3-7H,1-2H3	[2]	

Biological Activity

NCI126224 is a potent antagonist of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[2][4] By inhibiting TLR4 signaling, **NCI126224** effectively suppresses the downstream inflammatory cascade. Specifically, it has been shown to inhibit the LPS-induced production of nitric oxide (NO), nuclear factor-kappa B (NF- κ B), tumor necrosis factor-alpha (TNF- α), and interleukin-1 beta (IL-1 β) in the nanomolar to low micromolar range.[1][2][4]

In Vitro Efficacy

The inhibitory activity of **NCI126224** has been quantified in various cell-based assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.



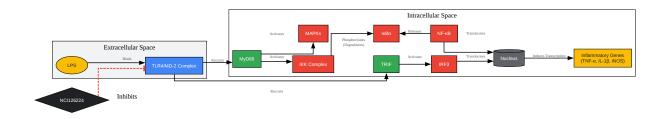
Target	Cell Line	IC50 (μM)	Source
Nitric Oxide (NO) Production	RAW 264.7 macrophages	0.31	[2][4]
NF-κB Activity	BV-2 microglial cells	5.92	[2][4]
TNF-α Production	RAW 264.7 macrophages	1.54	[2][4]
IL-1β Production	RAW 264.7 macrophages	0.42	[2][4]

NCI126224 demonstrates selectivity for TLR4 over other Toll-like receptors. For instance, it selectively inhibits NO production induced by the TLR4 agonist LPS over that induced by the TLR7/8 agonist R-848, the TLR1/2 agonist Pam3CSK4, and the TLR3 agonist poly(I:C).[2][4] However, it has also been observed to inhibit NO production induced by the TLR2/6 agonist FSL-1 at a concentration of 0.6 μ M in RAW 264.7 macrophages.[2][4]

Signaling Pathway

NCI126224 exerts its anti-inflammatory effects by targeting the TLR4 signaling pathway. Upon binding of LPS, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, initiating two distinct downstream signaling cascades. Both pathways converge on the activation of transcription factors such as NF-kB and AP-1, which in turn drive the expression of pro-inflammatory genes. NCI126224 is believed to interfere with the initial steps of this pathway, leading to the observed reduction in inflammatory mediators.





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Figure 1: Proposed mechanism of action of NCI126224 on the TLR4 signaling pathway.

Experimental Protocols

The following are representative protocols for evaluating the in vitro anti-inflammatory activity of **NCI126224**.

Cell Culture

- RAW 264.7 Murine Macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
- BV-2 Murine Microglial Cells: Culture under the same conditions as RAW 264.7 cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

• Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.



- Pre-treat the cells with various concentrations of NCI126224 for 1 hour.
- Stimulate the cells with 1 μg/mL of LPS for 24 hours.
- Collect 100 μL of the cell culture supernatant.
- Add 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite using a sodium nitrite standard curve.

TNF- α and IL-1 β Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted cytokines in the cell culture supernatant.

- Seed RAW 264.7 cells and treat with NCI126224 and LPS as described in the NO production assay.
- Collect the cell culture supernatant after 24 hours of stimulation.
- Perform the ELISA for TNF- α and IL-1 β according to the manufacturer's instructions for the specific ELISA kits.
- Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
- Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

NF-кB Reporter Assay

This assay measures the activity of the NF-kB transcription factor.

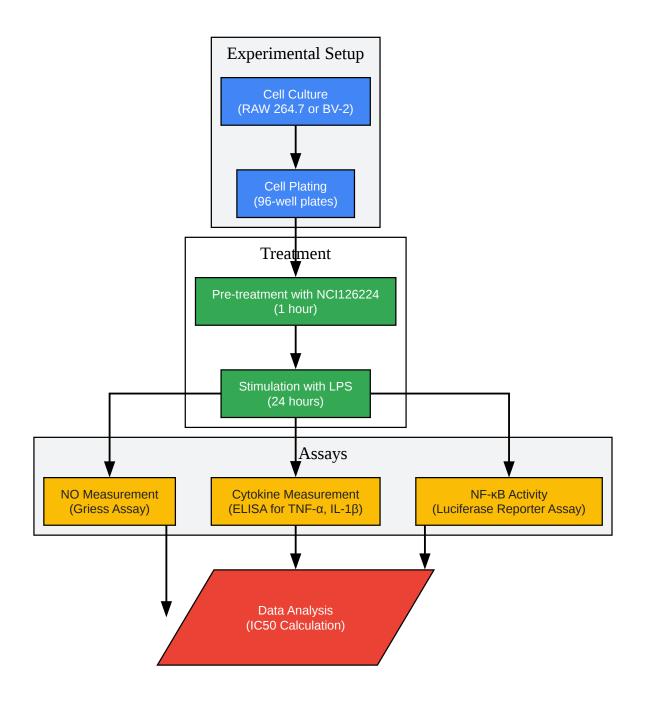






- Transfect BV-2 cells with a reporter plasmid containing the luciferase gene under the control of an NF-kB response element.
- Seed the transfected cells in a 96-well plate.
- Pre-treat the cells with various concentrations of NCI126224 for 1 hour.
- Stimulate the cells with LPS for 6-24 hours.
- Lyse the cells and add a luciferase substrate.
- Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.





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Figure 2: General experimental workflow for evaluating the in vitro activity of NCI126224.

Conclusion

NCI126224 is a valuable research tool for studying the role of TLR4 in inflammation. Its potent inhibitory activity on the production of multiple pro-inflammatory mediators makes it a promising



lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **NCI126224**.

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